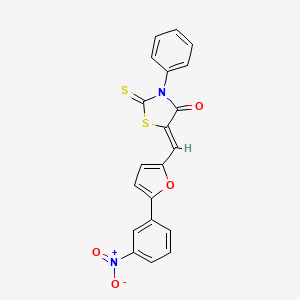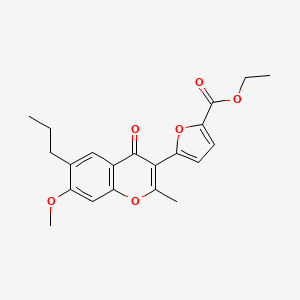![molecular formula C26H27NO6 B11705185 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B11705185.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen ring fused with a cyclopentane ring, and it has a tert-butoxycarbonyl (Boc) protected amino group attached to a phenylpropanoate moiety.
Métodos De Preparación
The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps. One common method starts with the preparation of the chromen ring system, followed by the introduction of the cyclopentane ring through a cyclization reaction. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amino group, and finally, the phenylpropanoate moiety is attached through esterification. Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for deprotection. .
Aplicaciones Científicas De Investigación
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can interact with various biological molecules, potentially inhibiting or activating specific pathways. The Boc-protected amino group can be deprotected to reveal an active amine, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE include other chromen derivatives with different substituents. For example:
4-OXO-8-PROPYL-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-PHENYLPROPANOATE: This compound has a similar chromen ring system but with different substituents, leading to different biological activities.
Methyl 2-{4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate: Another chromen derivative with a different ester group, used in different chemical and biological applications.
Propiedades
Fórmula molecular |
C26H27NO6 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C26H27NO6/c1-26(2,3)33-25(30)27-21(14-16-8-5-4-6-9-16)24(29)31-17-12-13-19-18-10-7-11-20(18)23(28)32-22(19)15-17/h4-6,8-9,12-13,15,21H,7,10-11,14H2,1-3H3,(H,27,30) |
Clave InChI |
JZOQIVQSCSAMBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11705108.png)
![1,5-dimethyl-4-({(E)-[5-(2-methylphenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705110.png)
![3-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11705111.png)
![6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B11705121.png)
![4-iodo-1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11705131.png)
![N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11705143.png)
![(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705150.png)
![2-{[(E)-furan-2-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11705154.png)
![(2E)-5-(2-nitrobenzyl)-2-[(2Z)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11705156.png)

![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B11705175.png)

![3-Chloropropyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11705193.png)
